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Compound of Interest

Compound Name: 1,1-Diethoxy-2-nitroethane

Cat. No.: B1366079 Get Quote

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for

1,1-diethoxy-2-nitroethane (CAS No: 34560-16-2).[1][2][3] Designed for researchers,

scientists, and professionals in drug development, this document delves into the nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this bifunctional

molecule. The guide emphasizes not just the data itself, but the underlying principles and

experimental considerations necessary for its accurate acquisition and interpretation.

Introduction to 1,1-Diethoxy-2-nitroethane
1,1-Diethoxy-2-nitroethane is a valuable organic compound featuring two key functional

groups: an acetal and a nitroalkane.[4] This unique combination makes it a versatile building

block in organic synthesis. The acetal group serves as a protecting group for an aldehyde,

stable under neutral or basic conditions but readily hydrolyzed in acidic environments.[5][6] The

nitro group is a strong electron-withdrawing group that can be transformed into a variety of

other functionalities, including amines and carbonyls, or used to activate adjacent protons for

C-C bond formation.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of 1,1-
diethoxy-2-nitroethane in any research or development setting. This guide provides the

expected spectroscopic data and the rationale behind the spectral features.
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The structure of 1,1-diethoxy-2-nitroethane dictates its spectroscopic signature. The key

proton and carbon environments are labeled below for reference in the subsequent NMR

discussions.

Caption: Molecular structure of 1,1-Diethoxy-2-nitroethane with key carbon environments

highlighted.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 1,1-diethoxy-2-nitroethane, both ¹H and ¹³C NMR provide unambiguous evidence for its

structure.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,1-diethoxy-2-nitroethane is predicted to show four distinct signals,

corresponding to the four unique proton environments in the molecule.

Predicted ¹H NMR Data

Signal
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

a ~4.8 - 5.0 Triplet ~5.5 1H CH (acetal)

b ~4.4 - 4.6 Doublet ~5.5 2H CH₂ (nitro)

c ~3.5 - 3.8 Quartet ~7.0 4H OCH₂

d ~1.1 - 1.3 Triplet ~7.0 6H CH₃

Interpretation of the ¹H NMR Spectrum:

Acetal Proton (CH, Signal a): The proton on the acetal carbon is significantly deshielded by

the two adjacent oxygen atoms, leading to a chemical shift in the range of 4.8-5.0 ppm. It
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appears as a triplet due to coupling with the two adjacent protons of the nitro-methylene

group.

Nitro-adjacent Methylene Protons (CH₂, Signal b): The protons on the carbon adjacent to the

nitro group are deshielded by the strong electron-withdrawing effect of the NO₂ group,

typically appearing around 4.4-4.6 ppm.[2] This signal is a doublet due to coupling with the

single acetal proton.

Ethoxy Methylene Protons (OCH₂, Signal c): The four protons of the two equivalent ethoxy

methylene groups are deshielded by the adjacent oxygen atoms. They appear as a quartet

due to coupling with the three protons of the methyl groups.[7]

Ethoxy Methyl Protons (CH₃, Signal d): The six protons of the two equivalent methyl groups

are the most shielded protons in the molecule, appearing as a triplet due to coupling with the

methylene protons.[7]

¹H NMR Workflow

Sample Preparation NMR SpectrometerInsert Sample Data AcquisitionTune & Shim Data ProcessingFourier Transform Spectral AnalysisPhase & Baseline Correction Structural ElucidationIntegration & Peak Picking

Click to download full resolution via product page

Caption: A generalized workflow for acquiring and processing NMR data.

Experimental Protocol for ¹H NMR:

Sample Preparation: Dissolve ~5-10 mg of 1,1-diethoxy-2-nitroethane in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

Data Acquisition:

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to achieve optimal homogeneity.

Acquire the spectrum using a standard pulse sequence (e.g., zg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

Acquire a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the free induction decay (FID).

Phase correct the spectrum.

Apply baseline correction.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an

internal standard (e.g., TMS at 0 ppm).

Integrate the signals and determine the multiplicities and coupling constants.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum of 1,1-diethoxy-2-nitroethane is expected to show

four signals, corresponding to the four non-equivalent carbon atoms.

Predicted ¹³C NMR Data

Signal Chemical Shift (δ, ppm) Assignment

1 ~100 - 105 CH (acetal)

2 ~75 - 80 CH₂ (nitro)

3 ~60 - 65 OCH₂

4 ~15 CH₃

Interpretation of the ¹³C NMR Spectrum:
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Acetal Carbon (CH, Signal 1): The carbon of the acetal group is highly deshielded due to

being bonded to two oxygen atoms and typically resonates in the 100-105 ppm region.[8]

Nitro-adjacent Carbon (CH₂, Signal 2): The carbon atom attached to the electron-

withdrawing nitro group is also significantly deshielded, with an expected chemical shift in

the range of 75-80 ppm.

Ethoxy Methylene Carbon (OCH₂, Signal 3): The methylene carbons of the ethoxy groups

are deshielded by the adjacent oxygen atoms, appearing around 60-65 ppm.[9]

Ethoxy Methyl Carbon (CH₃, Signal 4): The methyl carbons of the ethoxy groups are the

most shielded carbons in the molecule, resonating at approximately 15 ppm.[9]

Experimental Protocol for ¹³C NMR:

Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher

concentration or more scans may be needed due to the lower natural abundance of ¹³C.

Instrument Setup: Use a standard NMR spectrometer with a broadband probe.

Data Acquisition:

Acquire the spectrum using a standard proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the expected chemical shift range (e.g., 0-120 ppm).

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-

noise ratio.

Data Processing: Process the data as described for ¹H NMR, referencing the spectrum to the

solvent peak (e.g., CDCl₃ at 77.16 ppm).

Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a

molecule. The IR spectrum of 1,1-diethoxy-2-nitroethane will be dominated by the

characteristic absorptions of the nitro and acetal groups.
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Predicted IR Data

Wavenumber (cm⁻¹) Intensity Assignment

~2980 - 2850 Medium-Strong C-H (alkane) stretching

~1550 Strong
Asymmetric NO₂ stretching[1]

[2]

~1370 Strong Symmetric NO₂ stretching[1][2]

~1120, 1060 Strong C-O-C (acetal) stretching[10]

Interpretation of the IR Spectrum:

C-H Stretching: The absorptions in the 2980-2850 cm⁻¹ region are characteristic of the

stretching vibrations of the sp³ hybridized C-H bonds in the ethyl and methylene groups.

Nitro Group Stretches: The most diagnostic peaks in the spectrum are the strong absorptions

corresponding to the asymmetric and symmetric stretching of the N-O bonds in the nitro

group, expected around 1550 cm⁻¹ and 1370 cm⁻¹, respectively.[1][2][3]

Acetal C-O-C Stretches: The C-O stretching vibrations of the acetal group typically give rise

to strong and complex bands in the fingerprint region, around 1120 cm⁻¹ and 1060 cm⁻¹.[10]

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR):

Instrument Setup: Use a Fourier-transform infrared (FTIR) spectrometer equipped with an

ATR accessory (e.g., a diamond crystal).

Background Scan: Record a background spectrum of the clean, empty ATR crystal.

Sample Application: Place a small drop of neat 1,1-diethoxy-2-nitroethane onto the ATR

crystal.

Data Acquisition: Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

Co-add a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
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Data Processing: The software will automatically ratio the sample spectrum to the

background spectrum to produce the final absorbance or transmittance spectrum.

Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used to confirm its structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

Molecular Ion (M⁺): m/z = 163 (likely to be weak or absent due to the lability of the acetal)

Major Fragments:

m/z = 117 ([M - OCH₂CH₃]⁺) - Loss of an ethoxy radical is a common fragmentation

pathway for acetals.[11]

m/z = 116 ([M - HNO₂]⁺) - Loss of nitrous acid is a characteristic fragmentation of

nitroalkanes.[12]

m/z = 75 ([CH(OCH₂CH₃)₂]⁺) - The acetal fragment.

m/z = 47 ([CH₂CH₂O]⁺)

m/z = 29 ([CH₂CH₃]⁺)

Interpretation of the Mass Spectrum:

The molecular ion at m/z 163 is expected to be of low abundance due to the facile

fragmentation of both the acetal and nitroalkane functionalities upon electron ionization.[11][13]

The most prominent peaks are likely to arise from the cleavage of the C-O bonds of the acetal

and the C-N bond of the nitro group. The loss of an ethoxy group (45 Da) to give a fragment at

m/z 117 is a highly probable pathway, as is the loss of nitrous acid (47 Da) to yield a fragment

at m/z 116.[11][12]
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Caption: A simplified proposed fragmentation pathway for 1,1-diethoxy-2-nitroethane under

EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS with EI):

Sample Preparation: Prepare a dilute solution of 1,1-diethoxy-2-nitroethane in a volatile

organic solvent (e.g., dichloromethane or ethyl acetate).

Instrument Setup: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Separation:

Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

Use a suitable capillary column (e.g., a non-polar column like DB-5) and a temperature

program that allows for the elution of the compound.

MS Data Acquisition:

Set the EI source energy to 70 eV.

Acquire mass spectra over a suitable mass range (e.g., m/z 20-200).
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Data Analysis: Identify the peak corresponding to 1,1-diethoxy-2-nitroethane in the

chromatogram and analyze its mass spectrum to identify the molecular ion and major

fragment ions.

Conclusion
The spectroscopic characterization of 1,1-diethoxy-2-nitroethane is straightforward using a

combination of NMR, IR, and MS techniques. Each method provides complementary

information that, when taken together, allows for the unambiguous confirmation of its structure

and assessment of its purity. The data and protocols presented in this guide serve as a

valuable resource for scientists working with this versatile synthetic building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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